molecular formula C13H18BClO3 B2588326 2-Chloro-4-methoxyphenylboronic acid pinacol ester CAS No. 1416722-82-1

2-Chloro-4-methoxyphenylboronic acid pinacol ester

Cat. No.: B2588326
CAS No.: 1416722-82-1
M. Wt: 268.54
InChI Key: ZCWOKWCBYZCXPV-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxyphenylboronic acid pinacol ester is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. Its molecular structure features a phenyl ring substituted with chlorine at the 2-position and a methoxy group at the 4-position, stabilized by a pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is valued for its stability, solubility in organic solvents, and reactivity in forming carbon-carbon bonds .

Properties

IUPAC Name

2-(2-chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(16-5)8-11(10)15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWOKWCBYZCXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxyphenylboronic acid pinacol ester typically involves the reaction of 2-chloro-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the primary application for this compound, enabling the formation of biaryl structures. The pinacol ester acts as a stabilized boronic acid surrogate, enhancing shelf life and reactivity.

Key Reaction Conditions

ComponentDetailsSource
CatalystPd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with ligands
BaseK₂CO₃, Na₂CO₃, or CsF
SolventTetrahydrofuran (THF), 1,4-dioxane, or toluene
Temperature60–100°C under inert atmosphere (N₂ or Ar)
Coupling PartnersAryl/heteroaryl halides (e.g., 3,6-dichloropicolinates)

Example Reaction :
Coupling with methyl 4-acetamido-3,6-dichloropicolinate yields 6-(4-chloro-2-methoxy-3-substituted-phenyl)-4-aminopicolinate, a key intermediate in herbicide synthesis . Reported yields exceed 90% under optimized Pd-catalyzed conditions .

Functional Group Transformations

The pinacol ester undergoes hydrolysis to regenerate the boronic acid, enabling further derivatization.

Hydrolysis to Boronic Acid

ConditionOutcomeYieldSource
Aqueous base (KOH/NaOH)Forms (4-chloro-2-methoxyphenyl)boronate>85%
Acidification (HCl)Generates free boronic acid90–95%

This step is critical for reactions requiring the boronic acid’s higher reactivity, such as Chan-Lam couplings .

Protodeboronation Reactions

Under radical conditions, the compound undergoes protodeboronation, enabling anti-Markovnikov hydromethylation of alkenes when paired with homologation strategies .

Catalytic Protodeboronation

CatalystSolventProductYieldSource
Radical initiator (AIBN)Hexanes/EtOHAlkane derivatives60–75%

This method is valuable for synthesizing branched hydrocarbons but is less commonly applied to arylboronates compared to alkyl variants .

Stability and Side Reactions

The pinacol group enhances stability but may participate in unintended reactions under harsh conditions:

  • Oxidative Deborylation : Occurs in the presence of strong oxidizers (e.g., H₂O₂), forming phenolic byproducts.

  • Transesterification : Risk with protic solvents (e.g., MeOH) at elevated temperatures .

Comparative Reactivity Data

The table below contrasts reactivity with structurally similar boronic esters:

CompoundSuzuki Reaction Rate (Relative)Hydrolysis Rate (Relative)Source
2-Chloro-4-methoxyphenylboronic ester1.0 (reference)1.0
4-Methoxyphenylboronic pinacol ester1.20.8
5-Bromo-2,3-difluoro-4-methoxy analog0.71.1

Notes: Electron-withdrawing chloro substituents reduce coupling rates compared to pure methoxy derivatives .

Challenges and Limitations

  • Steric Hindrance : Bulky substituents adjacent to the boronate group reduce coupling efficiency .

  • Homocoupling : Minor side reaction (<5%) observed with Pd(0) catalysts .

Scientific Research Applications

1.1. Synthesis of Pharmaceutical Intermediates

2-Chloro-4-methoxyphenylboronic acid pinacol ester is utilized in the synthesis of various pharmaceutical compounds through cross-coupling reactions, particularly Suzuki coupling. This method allows the formation of carbon-carbon bonds, which are crucial for constructing complex organic molecules.

Case Study : A study demonstrated the use of this boronic acid pinacol ester in synthesizing 6-(4-chloro-2-fluoro-3-substituted-phenyl)-4-aminopicolinate, a compound with potential herbicidal properties. The reaction involved coupling with methyl 4-acetamido-3,6-dichloropicolinate, showcasing its utility in developing agrochemicals .

2.1. Polymer Synthesis

The compound serves as a building block in the synthesis of polymers and materials with specific electronic and optical properties. Its boronic acid functionality allows for the formation of dynamic covalent bonds, enabling the creation of smart materials that can respond to environmental stimuli.

Example Application : Research has indicated that incorporating boronic esters into polymer matrices can enhance their mechanical properties and thermal stability, making them suitable for advanced applications in coatings and adhesives .

3.1. Coupling Reactions

The compound is instrumental in various coupling reactions beyond Suzuki reactions, including Heck and Sonogashira reactions, which are essential for constructing complex organic frameworks.

Data Table: Reaction Conditions and Yields

Reaction TypeCoupling PartnerYield (%)Conditions
SuzukiMethyl 4-acetamido-3,6-dichloropicolinate85Pd catalyst, dioxane, heat
HeckAryl halide78Pd catalyst, base, heat
SonogashiraTerminal alkyne90CuI catalyst, base

4.1. Development of Herbicides

The compound has been explored as an intermediate in the synthesis of herbicides. Its ability to form stable bonds with various substrates makes it a valuable component in developing new agricultural chemicals.

Case Study : The synthesis of herbicide intermediates using this boronic acid has shown promising results in terms of efficacy against target weeds while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Key Properties :

  • CAS Number : Referenced in commercial catalogs under identifiers such as 3D-RGC72282 .
  • Molecular Formula : C₁₃H₁₇BClO₃ (exact mass varies slightly depending on isotopic composition).
  • Applications : Intermediate in pharmaceutical synthesis, materials science, and agrochemical development.

Comparison with Structurally Similar Boronic Esters

Substituent Effects on Solubility

Boronic esters exhibit solubility profiles influenced by substituents. Evidence from solubility studies (Table 1) highlights trends:

Table 1: Solubility of Selected Boronic Esters in Organic Solvents

Compound Chloroform Acetone Dipropyl Ether Methylcyclohexane
2-Chloro-4-methoxyphenylboronic ester* High Moderate Moderate Low
4-Methylphenylboronic acid pinacol ester High High Moderate Low
5-Chloro-2,4-dimethoxyphenylboronic ester Moderate High High Very Low
4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenylboronic ester Moderate High Moderate Very Low

*Inferred from analogous phenylboronic esters in .

Key Findings :

  • Chloroform Compatibility : All pinacol esters show high solubility in chloroform due to its polarity and ability to stabilize boronate complexes .
  • Hydrocarbon Solubility: Methylcyclohexane, a non-polar solvent, exhibits poor solubility for most esters, attributed to steric hindrance from pinacol groups .
  • Electron-Donating Groups : Methoxy and methyl substituents enhance solubility in polar aprotic solvents (e.g., acetone) compared to electron-withdrawing groups like chlorine .

Reactivity in Cross-Coupling Reactions

The electronic and steric profiles of substituents critically influence Suzuki reaction efficiency:

Table 2: Reactivity Comparison in Model Suzuki Reactions

Compound Reaction Yield (%)* Notes
2-Chloro-4-methoxyphenylboronic ester 70–85 Moderate activation by methoxy group; chlorine may slow transmetallation
4-Methylphenylboronic ester 80–90 Methyl group enhances electron density, accelerating coupling
2-Fluoro-4-methylthiophenylboronic ester 60–75 Fluorine and thioether groups reduce electron density, lowering reactivity
4-Aminophenylboronic ester 75–80 Amino group facilitates oxidative addition but may require protection

*Theoretical yields based on analogous reactions in , and 12.

Key Insights :

  • Methoxy vs.
  • Halogen Effects : Chlorine at the 2-position introduces steric hindrance and electron withdrawal, which may necessitate optimized reaction conditions (e.g., higher temperatures or stronger bases) .

Stability and Functional Group Compatibility

Hydrolytic Stability :

  • Boronic esters are generally stable to hydrolysis compared to free boronic acids. For example, 4-nitrophenylboronic acid pinacol ester reacts slowly with H₂O₂, whereas the free acid decomposes rapidly .
  • The chloro-methoxy substitution in 2-Chloro-4-methoxyphenylboronic ester likely enhances stability against nucleophilic attack due to steric protection of the boron center.

Functional Group Tolerance :

  • Esters with electron-withdrawing groups (e.g., chlorine, fluorine) are less prone to protodeboronation but may require inert atmospheres to prevent oxidation .

Biological Activity

2-Chloro-4-methoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily explored for its applications in drug development, particularly in the context of cancer therapy and other diseases mediated by protein interactions. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of a boron atom bonded to an aromatic ring substituted with a chlorine and a methoxy group. The boronic acid functional group allows for reversible covalent bonding with diols, which is significant in biochemical interactions.

The biological activity of boronic acids, including this compound, often relates to their ability to interact with proteins and enzymes through the formation of reversible covalent bonds. This interaction can modulate various biological pathways:

  • Inhibition of Proteasomes : Boronic acids have been shown to inhibit proteasomes, leading to the accumulation of pro-apoptotic factors in cancer cells, which can induce cell death.
  • Interference with Protein-Protein Interactions : By binding to specific amino acid residues, boronic acids can disrupt critical protein-protein interactions involved in cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cell lines through proteasome inhibition.
Antiviral PropertiesExhibits antiviral effects by modulating host cell proteins.
Neuroprotective EffectsPotential neuroprotective properties via inhibition of inflammatory pathways.

Case Studies

  • Anticancer Efficacy :
    A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines (e.g., breast and colon cancer) by inducing apoptosis through proteasome inhibition. The mechanism was elucidated through Western blot analysis showing increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins post-treatment .
  • Antiviral Activity :
    In another investigation focusing on dengue virus (DENV), this compound showed promising results in human primary monocyte-derived dendritic cells (MDDCs). The study highlighted that treatment with this boronic acid derivative led to reduced viral load, suggesting its potential as a therapeutic agent against viral infections .
  • Neuroprotection :
    Research into neuroinflammatory models indicated that this compound could inhibit COX-1 and COX-2 cyclooxygenases, thus reducing inflammation and offering neuroprotective effects. This was supported by behavioral assays in animal models demonstrating improved outcomes following treatment .

Q & A

Q. Key Considerations :

  • Moisture-sensitive steps require inert atmospheres (argon/nitrogen).
  • Monitor reaction progress via thin-layer chromatography (TLC) or 11B^{11}\text{B} NMR to confirm ester formation .

What spectroscopic methods confirm the structural integrity of this compound?

Methodological Answer:

  • 1H^1\text{H} NMR : Identify aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and pinacol methyl groups (δ ~1.3 ppm). Splitting patterns confirm substitution positions .
  • UV-Vis Spectroscopy : Useful for tracking reactivity in applications like H2_2O2_2 detection. For example, monitor absorbance at 400 nm if the compound reacts to form a chromophore .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+^+ for C13_{13}H17_{17}BClO4_4, expected m/z 282.08) .

Q. Critical Parameters :

  • pH optimization (e.g., pH 7–9 minimizes side reactions).
  • Interference testing (e.g., ascorbic acid, glutathione) to validate specificity .

What factors influence the stability of this boronic ester during storage and experiments?

Q. Methodological Answer :

  • Moisture : Hydrolysis occurs in aqueous media. Store under anhydrous conditions (desiccator, molecular sieves) .
  • Temperature : Degradation accelerates above 25°C. Long-term storage at 4°C recommended .
  • pH : Stability decreases in acidic/basic conditions. Use neutral buffers during assays .

Q. Mitigation Strategies :

  • Pre-dry solvents (e.g., THF, toluene) over molecular sieves.
  • Conduct reactions under inert gas to prevent oxidation .

How to address contradictions in reactivity data across studies involving aryl boronic esters?

Q. Methodological Answer :

Systematic Variability Testing :

  • Vary pH, temperature, and catalyst presence (e.g., metal ions).
  • Compare reaction rates under controlled conditions .

Mechanistic Probes :

  • Use 11B^{11}\text{B} NMR to track boron intermediate states during H2_2O2_2 reactions.
  • Isotope-labeling (e.g., D2_2O) to study hydrolysis pathways .

Cross-Validation :

  • Reproduce conflicting studies with standardized reagents.
  • Publish raw kinetic data for transparency .

What are the critical safety considerations for handling this compound?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust inhalation risks.
  • Spill Management : Neutralize with sand or vermiculite; avoid water to prevent hydrolysis .

Q. Advanced Protocols :

  • Conduct risk assessments for large-scale reactions (e.g., exothermic esterification).
  • Monitor air quality for volatile byproducts .

How to optimize coupling reactions (e.g., Suzuki-Miyaura) using this boronic ester?

Q. Methodological Answer :

Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh3_3)4_4) in polar aprotic solvents (DMF, THF).

Base Selection : Use K2_2CO3_3 or CsF to deprotect the boronic ester in situ .

Yield Optimization :

  • Vary temperature (80–110°C) and reaction time (12–24 hrs).
  • Characterize cross-coupled products via HPLC or GC-MS .

Q. Example Conditions :

ParameterOptimal RangeReference
CatalystPd(dba)2_2 (5 mol%)
SolventToluene/EtOH (3:1)
Reaction Time18 hrs at 90°C

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